2-(3-Chloropropyl)-2-(4-fluorophenyl)-1,3-dioxolane

Analytical Chemistry Pharmaceutical Quality Control Impurity Profiling

2-(3-Chloropropyl)-2-(4-fluorophenyl)-1,3-dioxolane (CAS 3308-94-9) is a substituted 1,3-dioxolane derivative that functions as a protected ketone intermediate, specifically the ethylene ketal of 4-chloro-4'-fluorobutyrophenone. With a molecular weight of 244.69 g/mol and a density of 1.2±0.1 g/cm³ at 20°C, this compound is a yellow liquid with a boiling point of 112°C (0.01 mmHg).

Molecular Formula C12H14ClFO2
Molecular Weight 244.69 g/mol
CAS No. 3308-94-9
Cat. No. B144598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Chloropropyl)-2-(4-fluorophenyl)-1,3-dioxolane
CAS3308-94-9
Synonyms1,1-(Ethylenedioxy)-4-chloro-1-(4-fluorophenyl)butane;  1-(4-Fluorophenyl)-4-chlorobutan-1-one Ethylene Ketal;  1-Chloro-4,4-(ethylenedioxy)-4-(4-fluorophenyl)butane;  2-(3-Chloropropyl)-2-(4-fluorophenyl)dioxolane;  2-(3-Chloropropyl)-2-(4’-fluorophenyl
Molecular FormulaC12H14ClFO2
Molecular Weight244.69 g/mol
Structural Identifiers
SMILESC1C(OCO1)(CCCCl)C2=CC=C(C=C2)F
InChIInChI=1S/C12H14ClFO2/c13-7-1-6-12(8-15-9-16-12)10-2-4-11(14)5-3-10/h2-5H,1,6-9H2
InChIKeyNHKTWTJPGLFCQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Chloropropyl)-2-(4-fluorophenyl)-1,3-dioxolane (CAS 3308-94-9) Procurement & Technical Baseline


2-(3-Chloropropyl)-2-(4-fluorophenyl)-1,3-dioxolane (CAS 3308-94-9) is a substituted 1,3-dioxolane derivative that functions as a protected ketone intermediate, specifically the ethylene ketal of 4-chloro-4'-fluorobutyrophenone . With a molecular weight of 244.69 g/mol and a density of 1.2±0.1 g/cm³ at 20°C, this compound is a yellow liquid with a boiling point of 112°C (0.01 mmHg) . It is widely utilized as a key building block in the synthesis of butyrophenone-class antipsychotics and piperidine receptor ligands, and is formally designated as Droperidol Impurity 5 in pharmacopeial monographs [1].

Why Substituting 2-(3-Chloropropyl)-2-(4-fluorophenyl)-1,3-dioxolane with a Generic Acetal is Scientifically Unsound


Direct substitution of this specific ethylene ketal with a generic 1,3-dioxolane derivative or an alternative protecting group introduces unacceptable variability in both synthetic route fidelity and analytical traceability. The presence of the 4-fluorophenyl moiety combined with the 3-chloropropyl chain is structurally essential for downstream alkylation reactions that yield pharmacologically active butyrophenones [1]. Furthermore, the compound's designated role as a pharmacopeial impurity reference standard (Droperidol Impurity 5) demands exact chemical identity and a defined purity profile that generic acetals cannot satisfy. The differential stability of the 1,3-dioxolane ring system compared to other ketals directly impacts deprotection kinetics and overall synthetic yield, as quantified below [2].

Quantitative Differentiation of 2-(3-Chloropropyl)-2-(4-fluorophenyl)-1,3-dioxolane Against Closest Analogs


Purity Specification vs. Regulatory Reference Standard Requirements

The compound is supplied with a certified purity of ≥98.0% by GC, as specified by TCI America . This exceeds the typical minimum purity requirement for USP/EP reference standards, which is generally ≥95.0%. In contrast, generic dioxolane intermediates from non-specialized suppliers often list only nominal purity (e.g., 95% or unspecified) and lack the detailed analytical documentation required for regulatory submissions .

Analytical Chemistry Pharmaceutical Quality Control Impurity Profiling

Physical State and Boiling Point vs. 1,3-Dioxane Analog

The target compound (ethylene ketal) is a liquid at room temperature with a boiling point of 112°C at 0.01 mmHg . In contrast, its 1,3-dioxane analog (propylene ketal, CAS 4497-36-3) exhibits a significantly higher boiling point of 152°C at 0.6 Torr and a lower predicted density of 1.171 g/cm³ . The lower boiling point of the dioxolane facilitates gentler distillation conditions during purification, potentially preserving the integrity of the acid-labile ketal functionality.

Physical Chemistry Synthetic Planning Purification

Relative Deprotection Rate: 1,3-Dioxolane vs. 1,3-Dioxane Ring

Leggetter et al. demonstrated that in ether solution, 1,3-dioxolanes undergo reductive cleavage by LiAlH₄–AlCl₃ significantly faster than the corresponding 1,3-dioxanes [1]. This kinetic difference is attributed to the greater ease of oxocarbonium ion formation in the five-membered ring compared to the six-membered ring. Consequently, the target compound's dioxolane ring can be selectively cleaved under milder or shorter reaction conditions than its dioxane analog, providing a tactical advantage in multi-step sequences requiring orthogonal deprotection.

Organic Synthesis Protecting Group Strategy Kinetics

Regulatory Compliance and Analytical Documentation

The compound is supplied with comprehensive characterization data compliant with USP, EMA, JP, and BP guidelines, as verified by Veeprho and SynZeal [1]. This includes batch-specific certificates of analysis detailing NMR, HPLC, and GC purity profiles. In contrast, generic dioxolane intermediates sourced from non-specialized vendors often lack such rigorous documentation, which is essential for Abbreviated New Drug Applications (ANDA) and method validation.

Regulatory Affairs ANDA Filing Reference Standards

Designated Pharmacopeial Identity as Droperidol Impurity 5

2-(3-Chloropropyl)-2-(4-fluorophenyl)-1,3-dioxolane is explicitly designated as Droperidol Impurity 5 in multiple pharmacopeial monographs and is used as a reference standard for the detection and quantification of this specific impurity in droperidol API [1][2]. Alternative dioxolane derivatives, even those with similar substitution patterns, are not recognized as the same impurity and cannot be substituted in validated analytical methods. The compound's exact identity is critical for meeting regulatory specifications for impurity profiling.

Pharmaceutical Analysis Impurity Identification Pharmacopeia

Optimal Use Cases for 2-(3-Chloropropyl)-2-(4-fluorophenyl)-1,3-dioxolane in R&D and Manufacturing


Analytical Method Development and Validation for Droperidol Impurity Profiling

Use as a certified reference standard (Droperidol Impurity 5) for HPLC/GC method development, system suitability testing, and forced degradation studies. The ≥98.0% purity and full analytical documentation support robust quantification and linearity validation as per ICH Q2(R1) .

Synthesis of Butyrophenone-Class Antipsychotics (e.g., Lenperone)

Employed as the alkylating agent in the key N-alkylation step with 4-(4-fluorobenzoyl)piperidine. The dioxolane ring protects the ketone during this step and is subsequently cleaved under mild acidic conditions to reveal the active butyrophenone pharmacophore [1].

Multi-Step Synthesis Requiring Orthogonal Deprotection

Leverage the differential lability of the 1,3-dioxolane ring compared to 1,3-dioxane acetals. The target compound can be selectively cleaved under LiAlH₄–AlCl₃ conditions or mild aqueous acid while leaving other, more robust ketals intact, enabling complex sequence planning [2].

Quality Control Release Testing for Droperidol API

Utilize the compound as a working standard for routine QC analysis of droperidol batches. Its traceability to USP/EP standards and comprehensive CoA ensure compliance with monograph specifications for impurity limits .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(3-Chloropropyl)-2-(4-fluorophenyl)-1,3-dioxolane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.